3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

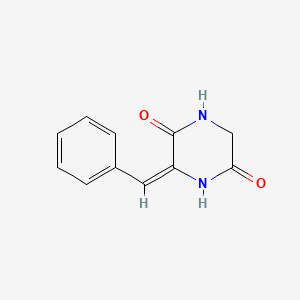

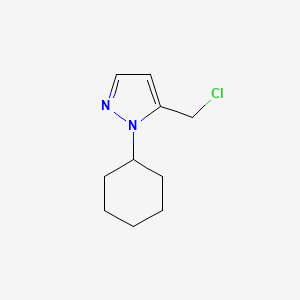

3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione is an organic compound with the molecular formula C11H10N2O2 . It is also known as Meldrum’s acid.

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 202.21 .Physical and Chemical Properties Analysis

The melting point of this compound is 270-271 °C (decomp), and the predicted boiling point is 587.0±50.0 °C . The predicted density is 1.269±0.06 g/cm3, and the predicted pKa is 11.73±0.20 .Applications De Recherche Scientifique

Green Synthesis Approaches

Research indicates a move towards more sustainable and environmentally friendly synthesis methods. For instance, a study by Hasaninejed et al. (2013) describes a room-temperature, catalyst-free, one-pot pseudo-five-component synthesis under ultrasonic irradiation, emphasizing the environmental benefits such as shorter reaction times and excellent yields without the need for harmful catalysts Room-Temperature, Catalyst-Free, One-Pot Pseudo-Five-Component Synthesis of 4,4-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s under Ultrasonic Irradiation.

Molecular Docking and ADME

The compound's utility in pharmacological contexts, such as drug design, is highlighted through studies on related pyrazole derivatives. Dhevaraj et al. (2019) synthesized a series of multi-heterocyclic anti-bacterial drugs using a similar chemical structure, further assessed through molecular docking and ADME studies to understand their interaction with bacterial targets and predict their absorption, distribution, metabolism, and excretion (ADME) profiles Synthesis, characterization, molecular docking, ADME and biological evaluation of 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles.

Novel Catalysts and Reaction Media

Research by Shahbazi-Alavi et al. (2017) on the synthesis of pyrazole derivatives using ionic liquid attached to colloidal silica nanoparticles in water demonstrates the compound's relevance in developing new catalytic methods. These methods offer advantages such as high catalytic activity, excellent yields, and short reaction times, showcasing the compound's potential in facilitating chemical reactions more efficiently Synthesis of 4,4′-(arylmethylene)bis(3-carboxymethyl-1-phenyl-1H-pyrazol-5-ol)s using ionic liquid attached to colloidal silica nanoparticles in water.

Optoelectronic Properties

The pyrazine derivatives' synthesis and their structural and optoelectronic properties exploration, as discussed by Zhao et al. (2004), highlight the chemical compound's application in the development of light-emitting devices. These studies provide valuable insights into how variations in the chemical structure affect electronic properties and device performance 2,5-Di(aryleneethynyl)pyrazine derivatives: synthesis, structural and optoelectronic properties, and light-emitting deviceElectronic supplementary information (ESI) available: tables of the optimised geometry atom coordinates; orbital contour plots for the HOMOs and LUMOs of 4 and 12; spectra of 6.

Polymeric Electrochromic Materials

Investigations into polymeric electrochromic materials employing related pyrazine structures, as reported by Zhao et al. (2014), underscore the potential of such compounds in creating advanced materials for NIR electrochromic devices. This research points to the versatility of pyrazine derivatives in material science, particularly in applications that require significant optical property manipulations Three donor-acceptor polymeric electrochromic materials employing 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as acceptor unit and thiophene derivatives as donor units.

Propriétés

IUPAC Name |

(3E)-3-benzylidenepiperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15)(H,13,14)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBRZIIBSVQJPB-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679183 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2684682.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/no-structure.png)

![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2684688.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2684689.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,4-bis(difluoromethoxy)phenyl]ethanone hydrobromide](/img/structure/B2684704.png)